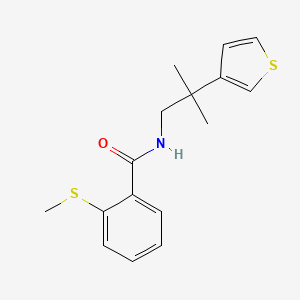

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MPTB and is a member of the benzamide family. MPTB has been found to have various biochemical and physiological effects that make it a promising candidate for further research. In

Aplicaciones Científicas De Investigación

Antipathogenic Activity

New derivatives, including those similar to the specified compound, have been synthesized and tested for their interaction with bacterial cells. These studies have found significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting their potential for further development as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Crystal Structure Analysis

The crystal structure of related compounds has been established through spectral analysis and X-ray diffraction studies. These findings contribute to a deeper understanding of the molecular interactions and stability of such compounds, which is crucial for designing drugs with enhanced efficacy and stability (Sharma et al., 2016).

Anticancer Activity

Some benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. These studies have demonstrated that certain derivatives exhibit moderate to excellent anticancer activity, underscoring their potential as lead compounds in cancer therapy (Ravinaik et al., 2021).

Antioxidant Activity

Research has also focused on the antioxidant activity of benzothiazole derivatives in the context of mitigating toxicity. These compounds have shown the ability to inactivate reactive chemical species, suggesting their use in protecting against oxidative stress-related diseases (Cabrera-Pérez et al., 2016).

Supramolecular Gelators

Studies have explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives to understand the impact of methyl functionality and multiple non-covalent interactions on gelation. This research is vital for developing new materials with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Propiedades

IUPAC Name |

2-methylsulfanyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS2/c1-16(2,12-8-9-20-10-12)11-17-15(18)13-6-4-5-7-14(13)19-3/h4-10H,11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOFXZRZLPSBBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=CC=C1SC)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762117.png)

![2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2762127.png)

![2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2762128.png)

![[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2762131.png)